molecular formula C12H7Br2IN2O B3615084 N-(3,5-dibromo-2-pyridinyl)-2-iodobenzamide

N-(3,5-dibromo-2-pyridinyl)-2-iodobenzamide

Numéro de catalogue B3615084
Poids moléculaire: 481.91 g/mol
Clé InChI: UPHWMNMJBXOFDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,5-dibromo-2-pyridinyl)-2-iodobenzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). It has been extensively studied for its potential use as an anticancer agent due to its ability to induce cell death in cancer cells.

Mécanisme D'action

N-(3,5-dibromo-2-pyridinyl)-2-iodobenzamide targets the NAE, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein. By inhibiting NAE, this compound prevents the activation of the NEDD8 protein, which is essential for the function of the cullin-RING ubiquitin ligase (CRL) complex. The CRL complex is involved in the degradation of a variety of proteins, including those involved in cell cycle regulation and DNA repair. By inhibiting the CRL complex, this compound induces cell death in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It also inhibits the NF-κB pathway, which is involved in inflammation and cell survival. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of N-(3,5-dibromo-2-pyridinyl)-2-iodobenzamide for lab experiments is its specificity for NAE. This allows for the selective inhibition of the CRL complex, which is involved in the degradation of specific proteins. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, it has a short half-life, which can limit its effectiveness in vivo.

Orientations Futures

For the study of N-(3,5-dibromo-2-pyridinyl)-2-iodobenzamide include the development of more potent and selective NAE inhibitors, the identification of biomarkers for response prediction, and the combination with other chemotherapeutic agents.

Applications De Recherche Scientifique

N-(3,5-dibromo-2-pyridinyl)-2-iodobenzamide has been extensively studied for its potential use as an anticancer agent. It has been shown to induce cell death in a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, and prostate cancer cells. In addition, it has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

Propriétés

IUPAC Name

N-(3,5-dibromopyridin-2-yl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2IN2O/c13-7-5-9(14)11(16-6-7)17-12(18)8-3-1-2-4-10(8)15/h1-6H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHWMNMJBXOFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=N2)Br)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dibromo-2-pyridinyl)-2-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dibromo-2-pyridinyl)-2-iodobenzamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dibromo-2-pyridinyl)-2-iodobenzamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dibromo-2-pyridinyl)-2-iodobenzamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dibromo-2-pyridinyl)-2-iodobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3,5-dibromo-2-pyridinyl)-2-iodobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.